molecular formula C5H6N2S B078358 5-(Methylthio)pyrimidine CAS No. 14257-02-4

5-(Methylthio)pyrimidine

Cat. No. B078358
CAS RN: 14257-02-4
M. Wt: 126.18 g/mol
InChI Key: IBMKUYMVNFUNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylthio)pyrimidine is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industry.

Mechanism of Action

The mechanism of action of 5-(Methylthio)pyrimidine is not fully understood. However, it has been reported to inhibit the activity of enzymes such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis. It has also been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
5-(Methylthio)pyrimidine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of reactive oxygen species. It has also been reported to have neuroprotective effects, improving cognitive function and reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(Methylthio)pyrimidine in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 5-(Methylthio)pyrimidine. One of the areas of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of interest is its potential use as a pesticide or fungicide in the agricultural industry. Further studies are needed to explore the mechanism of action and optimize the synthesis method of 5-(Methylthio)pyrimidine for its various applications.
Conclusion:
In conclusion, 5-(Methylthio)pyrimidine is a sulfur-containing compound that has potential applications in various fields, including pharmaceuticals, agriculture, and food industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.

Synthesis Methods

The synthesis of 5-(Methylthio)pyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction between 4-methylthio-2,6-diaminopyrimidine and an alkylating agent such as methyl iodide or dimethyl sulfate. Another method involves the reaction between 2-amino-4-methylthiopyrimidine and a carbonyl compound in the presence of a catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

5-(Methylthio)pyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the agricultural industry, it has been shown to have insecticidal and fungicidal properties. In the food industry, it has been used as a flavoring agent in various food products.

properties

CAS RN

14257-02-4

Product Name

5-(Methylthio)pyrimidine

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

5-methylsulfanylpyrimidine

InChI

InChI=1S/C5H6N2S/c1-8-5-2-6-4-7-3-5/h2-4H,1H3

InChI Key

IBMKUYMVNFUNOW-UHFFFAOYSA-N

SMILES

CSC1=CN=CN=C1

Canonical SMILES

CSC1=CN=CN=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.